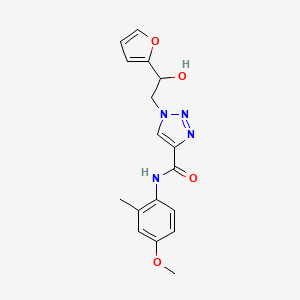

1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a 1,2,3-triazole-4-carboxamide derivative featuring a furan-2-yl hydroxyethyl substituent at the 1-position and a 4-methoxy-2-methylphenyl group as the amide substituent. The triazole core, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), is a hallmark of its structural design, enabling robust molecular interactions . The 4-methoxy-2-methylphenyl moiety likely contributes to lipophilicity and receptor-binding specificity, making this compound relevant in agrochemical or pharmaceutical contexts.

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-hydroxyethyl]-N-(4-methoxy-2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-11-8-12(24-2)5-6-13(11)18-17(23)14-9-21(20-19-14)10-15(22)16-4-3-7-25-16/h3-9,15,22H,10H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKBILDULJOQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the coupling of a furan-containing moiety with a triazole framework. The synthetic pathway often utilizes click chemistry techniques to facilitate the formation of the triazole ring, which is known for its stability and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various 1,2,3-triazole derivatives. For instance, compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Mechanism : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced proliferation in cancer cells.

- IC50 Values : Some derivatives showed IC50 values ranging from 1.95 to 4.24 µM against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against common pathogens.

Key Findings:

- Inhibition : Certain derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, two significant bacterial strains responsible for various infections.

- Comparative Studies : When compared to standard antibiotics, some triazole derivatives showed superior activity, indicating their potential as alternative antimicrobial agents .

The biological activity of triazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned, the inhibition of thymidylate synthase is crucial for anticancer activity.

- Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell death.

- Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions with target proteins, supporting experimental findings .

Case Studies

Several studies have explored the biological activity of similar triazole derivatives:

Scientific Research Applications

Pharmacological Properties

The compound's structure suggests potential interactions with various biological targets, leading to multiple pharmacological applications:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For example, compounds containing the 1,2,3-triazole scaffold have shown effectiveness against various cancer cell lines. A study highlighted that certain triazole-tethered compounds demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, indicating their potential as novel anticancer agents .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The presence of the furan and triazole moieties in the compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways. Recent studies have reported promising results for triazole-containing compounds against bacterial and fungal strains .

Anti-inflammatory and Antioxidant Effects

The compound may possess anti-inflammatory and antioxidant properties due to its ability to modulate oxidative stress and inflammatory pathways. Research has shown that triazoles can inhibit pro-inflammatory cytokines and exhibit free radical scavenging activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Modifications in substituents on the triazole ring can significantly influence biological activity:

- Substituent Variability : Variations in the aromatic groups attached to the triazole ring can enhance or diminish anticancer activity. Electron-donating groups tend to increase potency, while electron-withdrawing groups may reduce it .

- Furan Ring Contribution : The furan moiety contributes to the compound's lipophilicity and may facilitate better membrane permeability, enhancing its bioavailability .

Case Studies

Several studies have documented the applications of similar triazole derivatives:

- Anticancer Study : A derivative structurally similar to the target compound exhibited an IC50 value of 5.01 µM against A549 lung cancer cells, demonstrating superior potency compared to established drugs like paclitaxel .

- Antimicrobial Evaluation : A series of triazole-based compounds were tested against various bacterial strains, showing significant inhibition zones compared to control groups. These findings support the potential use of such compounds in treating infections caused by resistant strains .

- Anti-inflammatory Research : Triazoles have been shown to inhibit inflammatory markers in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Carboxamide Scaffolds

Compound A : N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()

- Key Differences: Substituent at triazole 1-position: Compound A has a furan-2-yl methyl group, whereas the target compound features a 2-(furan-2-yl)-2-hydroxyethyl chain. Amide substituent: Compound A uses a 4-methylphenyl group, while the target employs a 4-methoxy-2-methylphenyl group. The methoxy substituent in the target compound may enhance electron-donating effects and alter steric interactions.

- Implications :

- The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the methyl linker in Compound A.

- The 4-methoxy group in the target may increase binding affinity to enzymes or receptors sensitive to electron-rich aromatic systems.

Compound B: 2-[2-(4-chlorophenoxy)ethylsulfanyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole hydrochloride ()

- The target compound’s triazole core offers greater synthetic modularity compared to benzimidazoles.

Substituent Effects on Physicochemical Properties

Q & A

Q. Table 1: Key Reaction Parameters from Literature

| Step | Reagents/Conditions | Purpose | Yield/Purity |

|---|---|---|---|

| 1 | Ethanol, KOH, reflux (1 hr) | Cyclization | ~75% (crude) |

| 2 | Chloroacetamide coupling | Sulfonamide formation | 60-80% after recrystallization |

| 3 | Ethanol/water recrystallization | Purification | ≥95% purity |

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Confirm substituent positions (e.g., furan, methoxy groups) and carboxamide linkage .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, triazole ring vibrations) .

- X-ray crystallography : Resolve 3D conformation, hydrogen-bonding networks, and crystal packing (applied to structurally similar triazoles) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced: What experimental strategies address low aqueous solubility in bioactivity assays?

Methodological Answer:

Low solubility (common in triazole-carboxamides ) can be mitigated via:

- Co-solvent systems : Use DMSO/PBS blends (e.g., 10% DMSO) with controls for solvent effects.

- Formulation aids : β-cyclodextrin inclusion complexes to enhance dissolution .

- Structural analogs : Synthesize derivatives with hydrophilic substituents (e.g., hydroxyl groups) while retaining bioactivity .

Q. Table 2: Solubility Optimization Approaches

| Strategy | Example | Benefit | Limitation |

|---|---|---|---|

| Co-solvents | DMSO/PBS | Immediate use in assays | Cytotoxicity at high concentrations |

| Cyclodextrins | β-CD complex | Improved bioavailability | Cost and synthesis complexity |

| Prodrugs | Phosphate esters | Enhanced solubility | Enzymatic activation required |

Advanced: How should contradictory data in enzyme inhibition assays be analyzed?

Methodological Answer:

Contradictions may arise from assay conditions (pH, temperature) or enzyme isoforms. Recommended steps:

Replicate experiments : Ensure consistency across biological replicates .

Dose-response curves : Confirm IC₅₀ values across multiple concentrations .

Orthogonal assays : Compare results from fluorometric vs. colorimetric methods.

Enzyme source validation : Test isoforms from different tissues/species to rule out selectivity issues .

Advanced: What environmental fate studies are applicable for ecological risk assessment?

Methodological Answer:

Adopt methodologies from environmental chemistry frameworks :

- Biodegradation assays : OECD 301F (aerobic degradation in soil/water).

- Aquatic toxicity : Daphnia magna or algae growth inhibition tests.

- Computational modeling : Predict persistence (BIOWIN models) and bioaccumulation (LogP analysis).

Q. Table 3: Key Environmental Fate Parameters

| Parameter | Method | Relevance |

|---|---|---|

| Hydrolysis half-life | pH 7, 25°C | Stability in water |

| Soil adsorption (Koc) | Batch equilibrium | Mobility in ecosystems |

| EC₅₀ (algae) | OECD 201 | Aquatic toxicity threshold |

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

Use in silico tools to predict ADMET properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.